3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their diverse biological potential .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the design and creation of new small molecules . A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include various processes such as reductive amination reactions . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Scientific Research Applications
Synthesis and Characterization
- Regioselectivity and Biological Activities : A study on the regioselectivity of 1,3-dipolar cycloadditions led to the synthesis of pyrazolo[1,5-a]pyrimidines among other compounds. These synthesized compounds demonstrated adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, showcasing the potential antimicrobial applications of similar compounds (Yasser H. Zaki, A. R. Sayed, & S. Elroby, 2016).
- Green Synthesis and Antibacterial Activity : The green synthesis approach was used to produce pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone, highlighting environmentally friendly methods to obtain compounds with significant antibacterial activities (Salman A. Khan, A. Asiri, Sanjay Kumar, & K. Sharma, 2014).
Antimicrobial and Antiproliferative Activities
- Novel Pyrazole, Isoxazole, and Benzodiazepine Derivatives : Research into the synthesis of novel heterocyclic compounds, including pyrazole derivatives, has shown promising antimicrobial and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents based on heterocyclic chemistry (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).
- Anticancer Agent Synthesis : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, based on similar chemical structures, has been explored for their potential as anticancer agents. This indicates the broader applicability of such compounds in medicinal chemistry and cancer research (C. Temple, J. Rose, R. Comber, & G. Rener, 1987).
Utility in Heterocyclic Synthesis
- Heterocyclic Synthesis Utility : The enaminonitriles and other core structures serve as versatile intermediates in the synthesis of a wide array of heterocyclic compounds including pyrazoles, pyridines, and pyrimidines. These synthetic methodologies are crucial for generating novel compounds with potential pharmacological activities (A. Fadda, H. Etman, Mohamed Y. El-Seidy, & K. Elattar, 2012).
Mechanism of Action
Target of Action
Many pyrazolo-pyrimidine analogues are known to interact with various enzymes and receptors in the body. For instance, some are known to have high affinity for αvβ6 integrin
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. Pyrazolo-pyrimidine analogues often work by inhibiting the activity of their target, thereby modulating a biological pathway .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been found to have antioxidant activity, suggesting they may play a role in mitigating oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Some similar compounds have been found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some pyrazolo-pyrimidine analogues have shown antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, some compounds exhibit excellent thermal stability .
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13-11-18(23-9-5-6-10-23)24-20(21-13)19(14(2)22-24)15-7-8-16(25-3)17(12-15)26-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANCCQPNLSKEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.